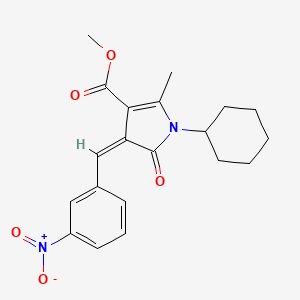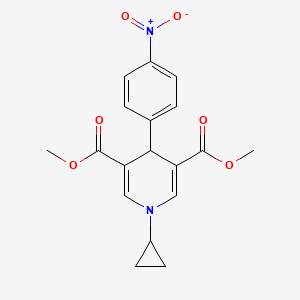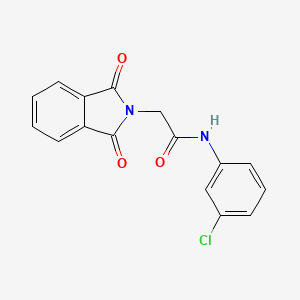![molecular formula C22H28N2OS B11639717 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)
5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with cyclohexyl, methyl, and propylsulfanyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:
-
Preparation of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate: : This intermediate is synthesized from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent. The reaction occurs exclusively at the ethylene bond, resulting in the formation of two diastereoisomeric forms .
-
Cyclization: : The intermediate is cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate .
-
Formation of Benzo[h]quinazoline: : The cyclized product is further reacted with benzoylisothiocyanate under heating to produce ethyl 2-methyl-2-cyclohexyl-4-phenylcarboxamido(thioxo)methylamino-1,2-dihydro-3-naphthalenecarboxylate, which in an alkaline medium cyclizes into 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions with alkyl halides in anhydrous ethanol to form alkyl-substituted benzo[h]quinazolines .
-
Cyclization Reactions: : Reaction with hydrazine hydrate leads to the formation of 5-cyclohexyl-5-methyl-2-hydrazino-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one, which can further cyclize in glacial acetic acid in the presence of sodium nitrite .
Common Reagents and Conditions
Grignard Reagents: Used in the initial preparation of intermediates.
Concentrated Sulfuric Acid: Employed in cyclization reactions.
Benzoylisothiocyanate: Used for the formation of benzo[h]quinazoline derivatives.
Alkyl Halides: Utilized in substitution reactions.
Hydrazine Hydrate: Involved in cyclization reactions.
Major Products Formed
Alkyl-Substituted Benzo[h]quinazolines: Formed through substitution reactions.
Hydrazino Derivatives: Formed through reactions with hydrazine hydrate.
科学研究应用
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including psychotropic effects.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
5-Cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one: A closely related compound with similar chemical properties.
Alkyl-Substituted Benzo[h]quinazolines: Compounds with varying alkyl groups that exhibit different chemical and biological activities.
Uniqueness
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
属性
分子式 |
C22H28N2OS |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
5-cyclohexyl-5-methyl-2-propylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C22H28N2OS/c1-3-13-26-21-23-19-17-12-8-7-9-15(17)14-22(2,18(19)20(25)24-21)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,23,24,25) |
InChI 键 |
VMIQFFFRAKCHLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)


